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Introduction

Entrectinib is a potent and selective tyrosine kinase inhibitor targeting fusions in Tropomyosin
Receptor Kinase (TRK) A/B/C, ROS1, and Anaplastic Lymphoma Kinase (ALK).[1][2] These
genetic alterations are oncogenic drivers in a variety of solid tumors.[1][3] Preclinical in vivo
models that accurately recapitulate the molecular characteristics of these tumors are crucial for
evaluating the efficacy of targeted therapies like entrectinib. This document provides detailed
application notes and protocols for establishing and utilizing entrectinib-sensitive cell line-
derived xenograft (CDX) and patient-derived xenograft (PDX) mouse models.

Entrectinib-Sensitive Cancer Cell Lines

A variety of human cancer cell lines harboring NTRK, ROS1, or ALK fusions have
demonstrated sensitivity to entrectinib and are suitable for establishing xenograft models. The
selection of an appropriate cell line is critical for studying the specific molecular interactions and
therapeutic effects of entrectinib.
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Cell Line Cancer Type Genetic Alteration Key Features
Well-characterized
KM12 Colorectal Carcinoma TPM3-NTRK1 fusion model for TRKA

inhibition.[4]

SH-SY5Y (TrkB-

expressing)

Neuroblastoma

TrkB (NTRK2)

overexpression

Model for studying
TrkB-driven

neuroblastomas.[5][6]

Non-Small Cell Lung

Established model for

NCI-H2228 EML4-ALK fusion ALK-rearranged
Cancer (NSCLC)
NSCLC.[7]
HCCT8 Non-Small Cell Lung SLC34A2-ROS1 Represents ROS1-
Cancer (NSCLC) fusion rearranged NSCLC.[8]
Models for ETV6-
Acute Myeloid _ NTRKS fusion-positive
IMS-M2 / M0-91 ETV6-NTRKS3 fusion

Leukemia (AML)

hematologic

malignancies.[9]

Experimental Protocols

l. Cell Line-Derived Xenograft (CDX) Model
Establishment

This protocol describes the subcutaneous implantation of entrectinib-sensitive cancer cell

lines into immunodeficient mice.

Materials:

» Entrectinib-sensitive human cancer cell line (e.g., KM12, SH-SY5Y-TrkB, NCI-H2228,

HCC78)

e Immunodeficient mice (e.g., athymic nu/nu, SCID, or NOD scid gamma (NSG), 6-8 weeks

old)

o Complete cell culture medium
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Phosphate-buffered saline (PBS), sterile

Trypsin-EDTA

Matrigel® Basement Membrane Matrix (optional, but recommended)

1 mL syringes with 25-27 gauge needles

Hemocytometer or automated cell counter

Digital calipers

Procedure:

e Cell Culture:

[e]

Culture the selected cancer cell line in its recommended complete medium until cells
reach 80-90% confluency.

o Harvest the cells using trypsin-EDTA, neutralize the trypsin, and centrifuge the cell
suspension.

o Wash the cell pellet twice with sterile PBS.

o Resuspend the cells in sterile PBS or serum-free medium and perform a cell count.
Ensure cell viability is >95%.

o Centrifuge the cells again and resuspend the pellet in a 1:1 mixture of sterile PBS and
Matrigel® on ice to achieve the desired cell concentration. A typical injection volume is
100-200 pL.

e Subcutaneous Implantation:
o Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

o Shave and disinfect the injection site on the flank of the mouse.
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o Gently lift the skin and inject the cell suspension (typically 1 x 10° to 1 x 107 cells in 100-
200 pL) subcutaneously.

o Slowly withdraw the needle to prevent leakage of the cell suspension.

o Monitor the mice for tumor growth.

ll. Patient-Derived Xenograft (PDX) Model Establishment

This protocol outlines the direct implantation of patient tumor tissue into immunodeficient mice.
All work with human tissue must be performed under approved institutional guidelines (IRB).

Materials:

Fresh patient tumor tissue, collected under sterile conditions

Immunodeficient mice (NSG mice are often preferred for higher engraftment rates)

Sterile scalpels and forceps

Sterile PBS or appropriate tissue transport medium

Surgical glue or sutures

Procedure:

o Tissue Preparation:

o

Obtain fresh tumor tissue from surgical resection or biopsy and place it in sterile transport
medium on ice.

o

In a sterile biosafety cabinet, wash the tissue with cold PBS.

[¢]

Remove any non-tumorous tissue.

[¢]

Cut the tumor into small fragments (approximately 2-3 mms).

e Subcutaneous Implantation:
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o Anesthetize the mouse.

o Shave and sterilize the dorsal flank.

o Make a small incision in the skin.

o Using forceps, create a subcutaneous pocket.
o Place a single tumor fragment into the pocket.
o Close the incision with surgical glue or sutures.

o Monitor the mice regularly for tumor engraftment and growth.

lll. Entrectinib Formulation and Administration

Formulation:

e For in vivo studies, entrectinib can be reconstituted in a vehicle of 0.5% methylcellulose
containing 1% Tween 80.[5]

o Prepare the formulation fresh weekly by dissolving entrectinib in the vehicle with stirring and
sonication.[5]

Administration:
» Entrectinib is orally bioavailable and can be administered by oral gavage.

o Dosage and schedule will vary depending on the model and experimental design. Published
studies have used doses ranging from 30 to 60 mg/kg, administered once or twice daily.[4][7]

IV. Tumor Growth Monitoring and Efficacy Evaluation

e Tumor Measurement:
o Begin tumor measurements once tumors are palpable.

o Using digital calipers, measure the length (longest dimension) and width (perpendicular
dimension) of the tumor 2-3 times per week.
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o Calculate the tumor volume using the formula: Tumor Volume (mm3) = (Length x Width?) /

2.

o Efficacy Assessment:

[¢]

Randomize mice into treatment and control groups when tumors reach a predetermined
size (e.g., 100-200 mms3).

o Administer entrectinib or vehicle control according to the planned schedule.

o Monitor tumor growth and body weight throughout the study.

o The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the

percentage difference in the mean tumor volume of the treated group compared to the

control group.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of entrectinib in various CDX models.

Table 1: In Vivo Efficacy of Entrectinib in NTRK-Fusion Xenograft Models

L Tumor
. Entrectinib
. Genetic Mouse Growth
Cell Line ] ] Dose & o Reference
Alteration Strain Inhibition
Schedule
(TGI)
Significant
TPM3- 15-30 mg/kg,
KM12 nu/nu tumor [10]
NTRK1 BID, 21 days _
regression
Significant
TrkB ) 60 mg/kg,
SH-SY5Y- ) athymic tumor growth
overexpressi BID, 7 o
TrkB nu/nu inhibition
on days/week
(p<0.0001)

Table 2: In Vivo Efficacy of Entrectinib in ALK and ROS1-Fusion Xenograft Models
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L Tumor
. Entrectinib
. Genetic Mouse Growth
Cell Line . . Dose & o Reference
Alteration Strain Inhibition
Schedule
(TGI)
Significant
60 mg/kg,
NCI-H2228 EML4-ALK nu/nu tumor growth [7]
BID, 10 days o
inhibition
Complete
30-60 mg/kg,
Karpas-299 NPM-ALK SCID tumor [7]
BID, 10 days )
regression
Significant
Ba/F3-TEL- 60 mg/kg,
TEL-ROS1 SCID tumor [7]
ROS1 BID, 10 days ]
regression
Visualizations

Signaling Pathways Targeted by Entrectinib

Entrectinib inhibits the constitutive activation of TRK, ROS1, and ALK fusion proteins, thereby

blocking downstream signaling pathways crucial for cancer cell proliferation and survival, such
as the MAPK/ERK, PI3K/AKT, and JAK/STAT pathways.[2][11]
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Caption: Entrectinib inhibits NTRK, ROS1, and ALK fusion proteins.
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Experimental Workflow for CDX Model Establishment
and Efficacy Testing

The following diagram illustrates the key steps involved in establishing a cell line-derived
xenograft model and evaluating the in vivo efficacy of entrectinib.

1. Cell Culture 2. Cell Preparation 3. Subcutaneous Implantation 4 Tumor Growth Monitoring 5. Randomization 6. 7 9 8. Study Endpoint & Analysis
nnnnnnnnnnnn -sensitive celline) (Harvest, wash, resuspend) (Immunodeficient mice) 9 (Tumor volume 100-200 mm) (Entrectinib vs. Vehicle) (Tumor volume, body weight) (Tumor Growth Inhibition)

Click to download full resolution via product page

Caption: Workflow for CDX model establishment and efficacy studies.

Logical Flow for Patient-Derived Xenograft (PDX) Model
Development

This diagram outlines the process of creating and utilizing patient-derived xenograft models for
preclinical testing.
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Caption: Workflow for establishing and using PDX models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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